2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester
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Overview
Description
2-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a suitable lactone with an amine to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The esterification step involves the use of tert-butyl alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester
- (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Uniqueness
2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of both an ester and a lactone functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-3-methyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-6-15(5)10-16(12(18)20-15)8-7-9-17(11-16)13(19)21-14(2,3)4/h6-11H2,1-5H3 |
InChI Key |
YNKRHXKJBFFXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1)C |
Origin of Product |
United States |
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